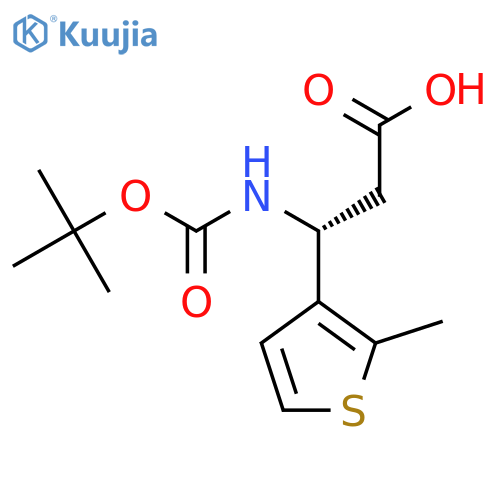

Cas no 1366505-62-5 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)

1366505-62-5 structure

商品名:(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid

- EN300-1287861

- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid

- 1366505-62-5

-

- インチ: 1S/C13H19NO4S/c1-8-9(5-6-19-8)10(7-11(15)16)14-12(17)18-13(2,3)4/h5-6,10H,7H2,1-4H3,(H,14,17)(H,15,16)/t10-/m1/s1

- InChIKey: DZLCXUSVDUIDKF-SNVBAGLBSA-N

- ほほえんだ: S1C=CC(=C1C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 285.10347926g/mol

- どういたいしつりょう: 285.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 104Ų

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1287861-1000mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 1000mg |

$914.0 | 2023-10-01 | ||

| Enamine | EN300-1287861-100mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 100mg |

$804.0 | 2023-10-01 | ||

| Enamine | EN300-1287861-5000mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 5000mg |

$2650.0 | 2023-10-01 | ||

| Enamine | EN300-1287861-1.0g |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1287861-10000mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 10000mg |

$3929.0 | 2023-10-01 | ||

| Enamine | EN300-1287861-2500mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 2500mg |

$1791.0 | 2023-10-01 | ||

| Enamine | EN300-1287861-50mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 50mg |

$768.0 | 2023-10-01 | ||

| Enamine | EN300-1287861-250mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 250mg |

$840.0 | 2023-10-01 | ||

| Enamine | EN300-1287861-500mg |

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid |

1366505-62-5 | 500mg |

$877.0 | 2023-10-01 |

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1366505-62-5 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量